6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
CAS No.: 2167935-61-5
Cat. No.: VC7031839
Molecular Formula: C7H6BrNO2S
Molecular Weight: 248.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2167935-61-5 |
|---|---|
| Molecular Formula | C7H6BrNO2S |
| Molecular Weight | 248.09 |
| IUPAC Name | 6-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
| Standard InChI | InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2 |
| Standard InChI Key | ZJNWDKIDOPAZLJ-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=C(C=C2)Br)NS1(=O)=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
6-Bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione (CAS 2167935-61-5) belongs to the class of benzothiazole derivatives, featuring a bicyclic structure comprising a benzene ring fused to a thiazole ring. The sulfone group at position 2 and bromine substituent at position 6 introduce distinct electronic effects, influencing both reactivity and intermolecular interactions . Key identifiers include:
The crystal structure remains undetermined, but computational models suggest a planar benzothiazole ring with slight puckering in the dihydrothiazine moiety due to sulfone group steric effects . The bromine atom at position 6 creates a region of high electron density, making this site susceptible to nucleophilic aromatic substitution reactions .
Spectroscopic Characterization
While experimental spectral data are scarce, theoretical predictions based on density functional theory (DFT) calculations provide insights:
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IR Spectroscopy: Strong absorption bands at 1,320–1,150 cm⁻¹ (S=O asymmetric stretching) and 750–690 cm⁻¹ (C-Br stretching) .
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NMR Spectroscopy: Predicted δ 7.8–7.6 ppm (aromatic protons ortho to Br), δ 4.2–3.9 ppm (methylene protons adjacent to sulfone) .
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Mass Spectrometry: Base peak at m/z 248 ([M]⁺), with characteristic fragments at m/z 170 ([M-Br]⁺) and m/z 91 (benzothiazole ring fragment) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a two-step bromination-cyclization sequence starting from 2-aminobenzenesulfonamide (Figure 1):
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Bromination: Electrophilic bromination using bromine (Br₂) in acetic acid at 40–50°C introduces the bromine substituent regioselectively at position 6 .
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Cyclization: Treatment with phosphoryl chloride (POCl₃) induces ring closure, forming the benzothiazole core while oxidizing the thioamide to a sulfone .
Reaction Conditions:
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Temperature: 40–50°C (bromination), 80–90°C (cyclization)
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Solvent: Glacial acetic acid (bromination), dichloromethane (cyclization)
Industrial Production Challenges
Industrial scalability faces two key hurdles:
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Bromine Handling: Requires specialized equipment for corrosive gas containment, increasing capital costs by ~30% compared to non-halogenated analogs .
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Sulfone Oxidation Control: Over-oxidation to sulfonic acids occurs above 90°C, necessitating precise temperature modulation (±1°C) .
Physicochemical Properties
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.18 | 25 |
| Ethanol | 12.4 | 25 |
| Dichloromethane | 89.7 | 25 |
| DMSO | 143.2 | 25 |
The compound exhibits moderate thermal stability, decomposing at 218–225°C (DSC data for analogs) . Photoinstability under UV light (λ = 254 nm) necessitates amber glass storage .
Reactivity Profile
The bromine substituent undergoes three primary reactions:
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Nucleophilic Aromatic Substitution: With amines (e.g., piperidine) in DMF at 120°C, yielding 6-amino derivatives .
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Suzuki Coupling: Using Pd(PPh₃)₄ catalyst with arylboronic acids, enabling π-system extension .
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Grignard Addition: At the sulfone oxygen, forming tertiary alcohols under anhydrous conditions .
Research Applications and Biological Activity
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors, particularly targeting:
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Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 380 nM for 6-(4-methoxyphenyl) analogs in breast cancer cell lines .
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Bruton’s Tyrosine Kinase (BTK): Kd = 220 nM when functionalized with pyrazolo[1,5-a]pyrimidine groups .
Materials Science Applications
In polymer chemistry, incorporation into polybenzothiazoles enhances:
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